Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate
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Overview
Description
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is an organic compound with a complex structure that includes chlorine, iodine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene.
Acetylation: The 5-chlorothiophene is then acetylated to introduce the acetylamino group.
Iodination: The benzoic acid derivative is iodinated at the 5-position.
Esterification: Finally, the benzoic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Used in the treatment of inflammation and analgesia.
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Another compound with similar structural features and applications.
Uniqueness
Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of a thiophene ring and a benzoic acid ester also contributes to its versatility in various applications.
Properties
Molecular Formula |
C14H10Cl2INO3S |
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Molecular Weight |
470.1 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5-iodobenzoate |
InChI |
InChI=1S/C14H10Cl2INO3S/c1-21-14(20)8-5-10(17)9(15)6-11(8)18-13(19)4-7-2-3-12(16)22-7/h2-3,5-6H,4H2,1H3,(H,18,19) |
InChI Key |
TZTGZGUYZQUELR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=C(S2)Cl)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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